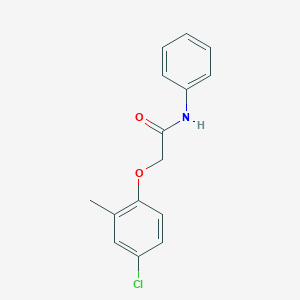
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide, also known as Propanil, is a widely used herbicide that is effective against a broad range of weeds in rice paddies. This chemical compound belongs to the acetanilide family and is known for its excellent herbicidal properties.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been extensively studied for its herbicidal properties. It is commonly used in rice paddies to control weeds such as Echinochloa crus-galli, Cyperus difformis, and Monochoria vaginalis. In addition to its herbicidal properties, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound has antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Mechanism Of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is responsible for the biosynthesis of fatty acids in plants. Inhibition of ACCase leads to the disruption of lipid metabolism, which ultimately results in the death of the plant.
Biochemical And Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that this compound inhibits the synthesis of chlorophyll, which results in the yellowing of leaves. In addition, it has been shown to inhibit the synthesis of proteins and nucleic acids, which are essential for plant growth and development. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS).
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide in lab experiments include its high herbicidal activity, broad spectrum of activity, and low toxicity to mammals. However, its use is limited by its short half-life in the environment, which can lead to the development of herbicide-resistant weeds.
Future Directions
Future research on 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide should focus on developing more efficient synthesis methods that are environmentally friendly. In addition, further studies are needed to investigate the potential use of this compound as an antimicrobial agent. Furthermore, research should be conducted to develop new herbicides that are effective against herbicide-resistant weeds. Finally, studies should be conducted to investigate the potential ecological impacts of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide on non-target organisms.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves a multi-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(4-chloro-2-methylphenoxy)acetate with aniline to form 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide.
properties
CAS RN |
52723-84-9 |
|---|---|
Product Name |
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide |
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-9-12(16)7-8-14(11)19-10-15(18)17-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
FDDJKDJSDPCMJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
Other CAS RN |
52723-84-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



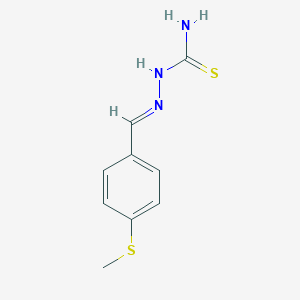
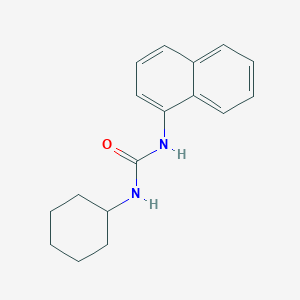
![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
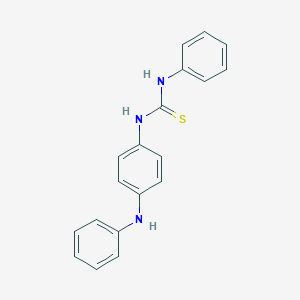
![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
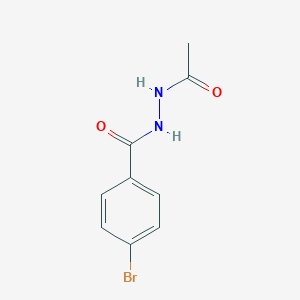
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
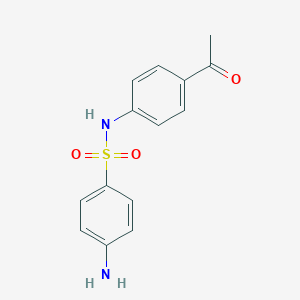
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)
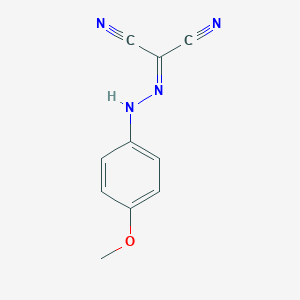
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
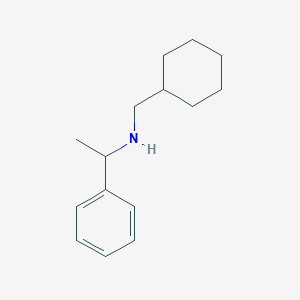
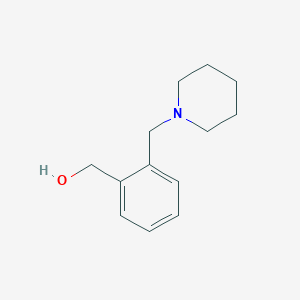
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)